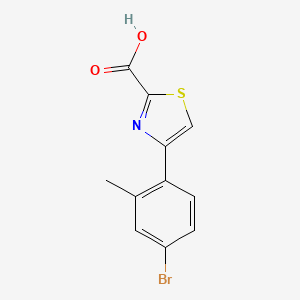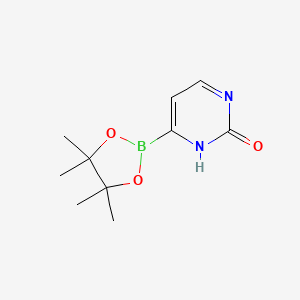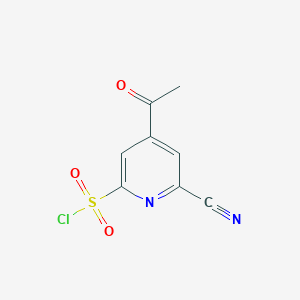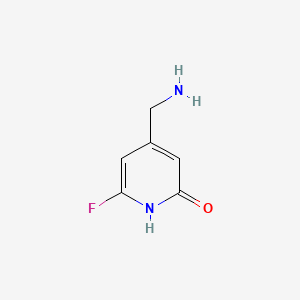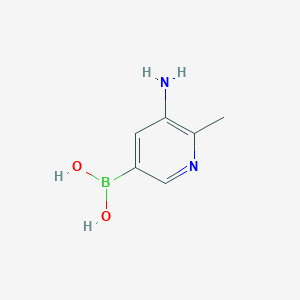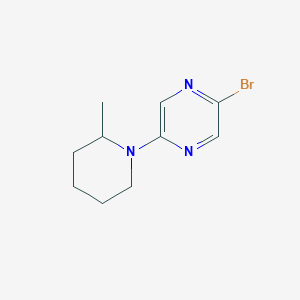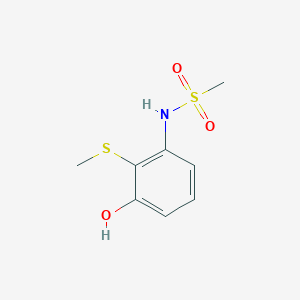
2-Acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid;hydrate is a compound with significant interest in various scientific fields It is a derivative of tyrosine, an amino acid, and features an iodine atom, which can influence its chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid typically involves the iodination of a tyrosine derivative. One common method includes the use of iodine and an oxidizing agent to introduce the iodine atom into the aromatic ring of the tyrosine derivative. The reaction conditions often involve a solvent such as acetic acid and a temperature range of 0-25°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The iodine atom can be reduced to form a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or cyanides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in enzyme inhibition and as a probe for studying protein interactions.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions. These properties make it a valuable tool in studying protein-ligand interactions and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid: Contains an additional iodine atom, which can enhance its radiopharmaceutical applications.
2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid: Features a methoxy group instead of an iodine atom, altering its chemical reactivity and biological activity.
Uniqueness
2-Acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid is unique due to its single iodine atom, which provides a balance between reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired, such as in radiopharmaceuticals and enzyme inhibition studies .
Propriétés
Formule moléculaire |
C11H14INO5 |
|---|---|
Poids moléculaire |
367.14 g/mol |
Nom IUPAC |
2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C11H12INO4.H2O/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7;/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17);1H2 |
Clé InChI |
HBYKXDRMDNLYTR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


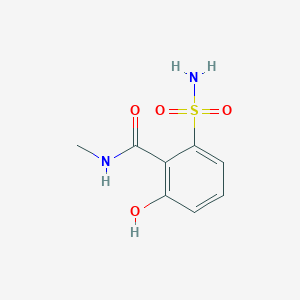
![7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine](/img/structure/B14852295.png)
